molecular formula C8H13BrN2 B3221144 4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole CAS No. 1205195-05-6

4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole

Cat. No.: B3221144
CAS No.: 1205195-05-6
M. Wt: 217.11 g/mol
InChI Key: DFWDLCVJEAGMET-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-1-propyl-1H-pyrazole (CAS 1205195-05-6) is a high-value brominated pyrazole derivative designed for research and development. This compound serves as a crucial synthetic intermediate, particularly in the exploration of new biologically active molecules. The bromine atom at the 4-position makes it a versatile building block for constructing more complex heterocyclic systems via cross-coupling reactions and further functionalization . Pyrazole scaffolds are of significant interest in medicinal chemistry and materials science due to their wide range of pharmacological activities, which include serving as early anti-inflammatory and analgesic agents . This specific derivative can be utilized in the synthesis of novel 1,3-thiazoline derivatives, which are investigated for potential antibacterial properties through molecular docking studies with target proteins like penicillin-binding protein (PBP4) . The propyl group at the N-1 position can influence the compound's lipophilicity and overall properties, making it a valuable synthon for researchers in drug discovery and organic synthesis. Handling and Safety: This product is labeled with the signal word 'Danger' and poses specific health hazards. Please refer to the Safety Data Sheet (SDS) for detailed handling instructions and hazard information . Notice: This product is intended for research purposes and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2/c1-4-5-11-7(3)8(9)6(2)10-11/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWDLCVJEAGMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1-propyl-1H-pyrazole with bromine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Scientific Research Applications

Pharmaceutical Development

Drug Synthesis and Mechanisms of Action

4-Bromo-3,5-dimethyl-1-propyl-1H-pyrazole is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to target specific biological pathways, enhancing drug efficacy against diseases such as cancer and inflammation.

  • Targeted Biological Activities : Similar compounds have demonstrated a broad range of biological activities, including:
    • Antimicrobial
    • Anticancer
    • Anti-inflammatory
    • Antidiabetic properties .

Case Studies

Recent studies have highlighted the compound's role in developing new anti-cancer agents. For instance, derivatives of pyrazole have been shown to inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and apoptosis .

Agricultural Chemistry

Herbicides and Fungicides

The compound is also significant in agricultural applications, particularly in the development of herbicides and fungicides. Its effectiveness in controlling unwanted plant growth contributes to improved crop yields.

  • Mechanism : The bromo group enhances the herbicidal activity by disrupting specific biochemical pathways in target plants, thereby preventing their growth without harming non-target species .

Material Science

Advanced Materials Development

In material science, this compound is explored for formulating advanced materials such as polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental factors.

  • Applications : Researchers are investigating its use in creating coatings that can withstand harsh conditions while maintaining their structural integrity .

Biochemical Research

Enzyme Interactions and Metabolic Pathways

The compound plays a vital role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for understanding complex biological processes.

  • Biochemical Properties : It has been shown to interact with various enzymes, influencing their activity and function. This interaction can lead to significant changes in cellular metabolism and energy production .

Data Table: Comparison of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentDrug synthesis for cancer and inflammationEnhanced efficacy targeting specific pathways
Agricultural ChemistryDevelopment of herbicides and fungicidesImproved crop yields through effective control
Material ScienceFormulation of advanced materialsIncreased durability and environmental resistance
Biochemical ResearchStudy of enzyme interactionsInsights into metabolic pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation at the 1-Position

(a) 4-Bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole
  • CAS No.: 51108-52-2
  • Formula : C₈H₁₃BrN₂ (same as target compound)
  • Structural Difference : The 1-position substituent is isopropyl (branched) instead of propyl (linear).
(b) 4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole
  • CAS No.: 1248177-27-6
  • Formula : C₉H₁₅BrN₂O
  • Structural Difference : A methoxy group is introduced into the propyl chain.
  • Impact :
    • Solubility : The methoxy group enhances hydrophilicity, improving aqueous solubility compared to the target compound.
    • Reactivity : The electron-donating methoxy group may stabilize the pyrazole ring, altering its electronic profile in reactions .

Functional Group Modifications on the Pyrazole Core

(a) 4-(4-Bromo-3-(4-chlorophenyl)-5-(indolyl)-1H-pyrazol-1-yl)benzenesulfonamide
  • Source :
  • Formula : C₂₅H₂₄BrClN₄O₃S
  • Key Differences :
    • A sulfonamide group is attached to the benzene ring.
    • Additional substituents include a 4-chlorophenyl group and an indole-derived moiety.
  • Synthesis Complexity: Multi-step synthesis required (82.4% yield reported) .
(b) 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
  • Source :
  • Formula : C₁₁H₁₀Br₂ClN₂O
  • Key Differences :
    • A ketone group at the 3-position and a bromomethyl group at the 5-position.
    • A 4-chlorophenyl substituent at the 2-position.
  • Impact :
    • Reactivity : The bromomethyl group serves as a reactive site for further functionalization.
    • Mass Spectrometry : LC/MS data (m/z 381 [M+H]⁺) confirms stability under analytical conditions .

Comparison of Physical and Chemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Functional Groups Notable Applications Source
4-Bromo-3,5-dimethyl-1-propyl-1H-pyrazole 217.11 Not reported Bromine, methyl, propyl Cross-coupling intermediates
4-Bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole 217.11 Not reported Bromine, methyl, isopropyl Sterically hindered analogs
4-(4-Bromo-3-(4-chlorophenyl)-5-(indolyl)-1H-pyrazol-1-yl)benzenesulfonamide 575.91 129–130 Sulfonamide, chlorophenyl Enzyme inhibition
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one 380.48 Not reported Bromomethyl, ketone Halogenated intermediates

Biological Activity

4-Bromo-3,5-dimethyl-1-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, notable for its diverse biological activities and potential applications in medicinal chemistry and agriculture. Its unique structural configuration, featuring a bromine atom at the 4-position and two methyl groups at the 3 and 5 positions, along with a propyl group at the 1-position, contributes to its chemical reactivity and biological properties.

  • Molecular Formula : C8H13BrN2
  • Molecular Weight : Approximately 215.08 g/mol

Biological Activity Overview

The biological activities of this compound have been studied extensively, revealing several key pharmacological properties:

Antimicrobial Activity

Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various strains of bacteria and fungi. Its mechanism of action appears to involve interference with cellular processes, leading to cell death or inhibition of growth.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. Studies suggest that it may modulate enzyme activity through competitive inhibition, thereby affecting biochemical pathways crucial for cellular function.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, suggesting that it may act as a chemotherapeutic agent. The exact mechanism remains under investigation but may involve the modulation of signaling pathways associated with cell survival and proliferation.

Research Findings and Case Studies

A variety of studies have contributed to understanding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibits specific metabolic enzymes
AnticancerInduces apoptosis in cancer cell lines

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent .

Case Study: Enzyme Interaction

A biochemical assay evaluated the effect of this compound on cytochrome P450 enzymes. The compound displayed competitive inhibition characteristics, suggesting that it could be used to study metabolic pathways in drug metabolism .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Target Interactions : The bromine atom enhances electrophilicity, allowing for interactions with nucleophilic sites on enzymes and receptors.
  • Biochemical Pathways : It has been reported to inhibit oxidative phosphorylation and ATP exchange reactions, which are critical for energy metabolism in cells .

Q & A

Basic: What are the common synthetic routes for 4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with 1-bromopropane. Key steps include:

  • Nucleophilic substitution : Reacting the pyrazole with 1-bromopropane in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .
  • Catalysis : Adding a base like K₂CO₃ or NaH to deprotonate the pyrazole nitrogen and enhance reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity.
    Optimization : Adjusting solvent polarity, temperature, and stoichiometry (e.g., excess alkylating agent) can increase yields (reported 65–80% ). Monitoring by TLC or HPLC ensures reaction completion .

Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallographic methods?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL) is critical:

  • Data collection : Use high-resolution synchrotron radiation for small crystals (<0.1 mm) to resolve electron density ambiguities near bromine atoms .
  • Refinement : Apply anisotropic displacement parameters for Br and methyl groups. Address disorder in the propyl chain via PART instructions in SHELXL .
  • Validation : Cross-check with NMR (¹H/¹³C) and DFT-calculated geometries to resolve discrepancies in bond lengths/angles .

Basic: What analytical techniques validate the purity and stability of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~1.68 minutes under QC-SMD-TFA05 conditions .
  • NMR : Confirm absence of impurities via ¹H NMR (δ 1.35 ppm for propyl CH₃, δ 2.25 ppm for methyl groups) .
  • Mass spectrometry : ESI-MS m/z 231.05 [M+H]⁺ confirms molecular weight .
  • Stability testing : Store under inert gas at –20°C; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric effects : The 3,5-dimethyl groups hinder electrophilic substitution at C4 but favor Suzuki-Miyaura couplings at the bromine site .
  • Electronic effects : The electron-withdrawing bromine enhances oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄), enabling aryl boronate couplings at room temperature .
  • Side reactions : Competing dehalogenation can occur under strong reducing conditions; mitigate using lower temperatures (<50°C) and controlled stoichiometry .

Basic: What biological screening models are used to evaluate this compound’s bioactivity?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays .
  • Antimicrobial activity : Broth microdilution (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values typically >50 µM, suggesting low baseline toxicity .

Advanced: How can computational modeling predict the regioselectivity of this compound in electrophilic substitutions?

Methodological Answer:

  • DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces; the C4 bromine directs electrophiles to the less hindered C2 position .
  • NBO analysis : Quantify hyperconjugative interactions stabilizing transition states; σ(C-Br) → σ*(C-N) delocalization energy (~8 kcal/mol) explains preferential reactivity .
  • MD simulations : Simulate solvent effects (e.g., DCM vs. THF) to predict solvent-dependent regioselectivity .

Basic: How are contradictions in reported synthetic yields resolved for this compound derivatives?

Methodological Answer:

  • Reproducibility checks : Verify moisture-sensitive steps (e.g., alkylation) using Schlenk techniques .
  • Byproduct analysis : Identify side products (e.g., dehalogenated species) via LC-MS and adjust reaction time/temperature .
  • Statistical DoE : Apply factorial design to optimize variables (solvent, catalyst loading) and identify critical factors .

Advanced: What mechanistic insights explain the compound’s role in catalytic C–H functionalization?

Methodological Answer:

  • Directing group effect : The pyrazole nitrogen coordinates to transition metals (e.g., Ru, Pd), enabling ortho-C–H activation in arene substrates .
  • Transient directing groups : Use this compound as a removable ligand to stabilize metallacycle intermediates .
  • Kinetic studies : Monitor reaction progress via in situ IR; rate-determining step involves oxidative addition (k = 0.15 min⁻¹ at 80°C) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat; use in a fume hood due to volatility (predicted bp 301°C ).
  • Spill management : Neutralize with activated carbon; avoid aqueous wash (potential hydrolysis to HBr) .
  • Waste disposal : Collect in halogenated waste containers; incinerate at >1200°C to prevent brominated dioxin formation .

Advanced: How does isotopic labeling (e.g., ¹³C/²H) elucidate metabolic pathways of this compound?

Methodological Answer:

  • Synthesis of labeled analogs : Introduce ¹³C at the propyl chain via [¹³C]-1-bromopropane alkylation .
  • LC-MS/MS tracing : Monitor metabolites in hepatocyte incubations; major Phase I pathways include oxidative debromination (m/z shift +16) .
  • Kinetic isotope effects : Compare kₕ/k_D in CYP450 assays to identify rate-limiting steps (e.g., C–Br cleavage) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole
Reactant of Route 2
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4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole

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